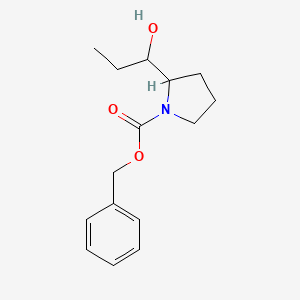![molecular formula C14H26N2O4 B14289950 4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane CAS No. 120107-68-8](/img/structure/B14289950.png)
4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane is a complex organic compound characterized by the presence of oxirane (epoxide) groups and a diazacyclododecane ring structure. This compound is of significant interest in various fields of chemistry and materials science due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diazacyclododecane derivative with an epoxide-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like tertiary amines or metal complexes to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane undergoes various types of chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, leading to the formation of new carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve mild to moderate temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide groups can yield diols, while nucleophilic substitution can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for studying biological processes.
Mecanismo De Acción
The mechanism of action of 4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane involves its ability to react with various nucleophiles. The epoxide groups are highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity underlies its use in cross-linking reactions and the modification of polymers and biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol F diglycidyl ether: Similar in structure due to the presence of epoxide groups and aromatic rings.
1,4-Butanediol diglycidyl ether: Contains two epoxide groups and a butane backbone.
Oxiranyl boronic acid MIDA ester: Features an oxirane ring and boronic acid ester functionality.
Uniqueness
4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane is unique due to its diazacyclododecane ring structure, which imparts distinct reactivity and properties compared to other epoxide-containing compounds. This uniqueness makes it valuable in specialized applications where specific reactivity and structural features are required .
Propiedades
Número CAS |
120107-68-8 |
|---|---|
Fórmula molecular |
C14H26N2O4 |
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
4,10-bis(oxiran-2-ylmethyl)-1,7-dioxa-4,10-diazacyclododecane |
InChI |
InChI=1S/C14H26N2O4/c1-5-17-7-3-16(10-14-12-20-14)4-8-18-6-2-15(1)9-13-11-19-13/h13-14H,1-12H2 |
Clave InChI |
BHMFEGRBUCTZTB-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN(CCOCCN1CC2CO2)CC3CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



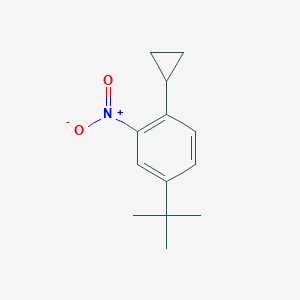
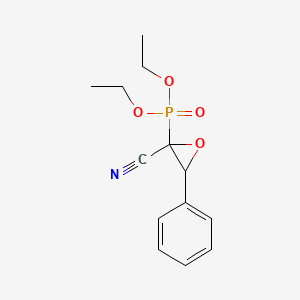
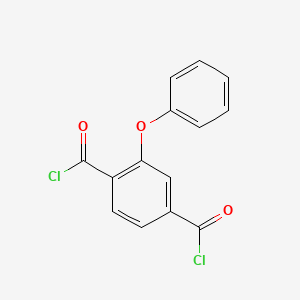
![(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone](/img/structure/B14289907.png)
![5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14289914.png)
![1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride](/img/structure/B14289922.png)
![ethyl (Z)-2-[(2-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B14289926.png)
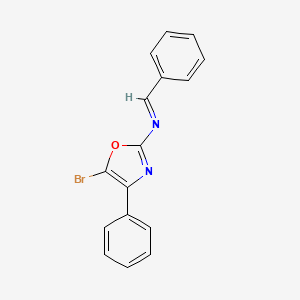
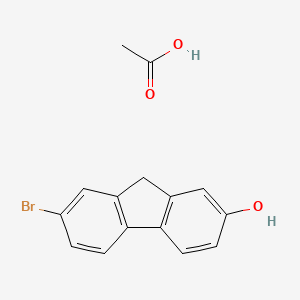
![2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289941.png)
![Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino-](/img/structure/B14289943.png)
![Propan-2-yl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14289944.png)
